molecular formula C15H26IN3O4Si B1425302 4-Amino-1-((2R,4S,5R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidin-2(1H)-one CAS No. 666848-11-9

4-Amino-1-((2R,4S,5R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidin-2(1H)-one

Cat. No. B1425302
M. Wt: 467.37 g/mol
InChI Key: GKUIXIRTAVPIGD-QJPTWQEYSA-N
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Description

This compound is a pyrimidinone derivative, which is a class of compounds containing a pyrimidine ring which is a six-member aromatic heterocycle, composed of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions. Pyrimidinone is a pyrimidine monocyclic compound carrying a keto group at the 2-position. The compound also contains a tetrahydrofuran ring, which is a five-membered ring consisting of four carbon atoms and one oxygen atom.





  • Synthesis Analysis

    The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrimidinone ring, followed by the introduction of the tetrahydrofuran ring and the various substituents. The exact synthetic route would depend on the available starting materials and the desired route of synthesis.





  • Molecular Structure Analysis

    The compound contains several functional groups, including an amino group, a ketone, and an ether. It also contains a chiral center, which means it can exist in different enantiomeric forms.





  • Chemical Reactions Analysis

    The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the amino group might undergo reactions with acids or electrophiles, and the ketone could be involved in condensation reactions.





  • Physical And Chemical Properties Analysis

    The physical and chemical properties of this compound would depend on its exact structure, including the configuration of its chiral center. Some properties that could be predicted include its solubility in various solvents, its melting point and boiling point, and its spectral properties (IR, NMR, UV-Vis, etc.).




  • Scientific Research Applications

    Synthesis of Nucleoside Analogs

    This compound is instrumental in the synthesis of nucleoside analogs, which are crucial for developing antiviral and anticancer drugs. The chemical's unique structure allows for the creation of novel nucleoside frameworks that can interfere with viral replication or target cancer cells with high specificity. For example, the synthesis and biological evaluation of various nucleoside analogs, including those with modifications at the 3′- and 5′-positions, demonstrate the compound's utility in medicinal chemistry and drug design (Schmidt, Eschgfäller, & Benner, 2003)[https://consensus.app/papers/synthesis-nucleoside-analogs-homologated-5′‐positions-schmidt/6735d3bab2ab5ef19ca809a01d047bcf/?utm_source=chatgpt].

    Ligand Development for Receptor Studies

    This compound also plays a role in developing ligands for histamine H4 receptor studies, illustrating its importance in understanding inflammatory and immune responses. Through systematic modification and optimization, researchers have identified potent ligands for the H4 receptor, indicating potential therapeutic targets for inflammation and pain (Altenbach et al., 2008)[https://consensus.app/papers/structureactivity-studies-series-altenbach/f779fa0a996155dfa76271b775f36295/?utm_source=chatgpt].

    Intermediate in Organic Synthesis

    Moreover, the compound serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules with potential biological activities. Its use in synthesizing enantioenriched allenylindium reagents for addition to aldehydes showcases its role in creating stereochemically complex structures, pivotal in drug synthesis and organic chemistry (Johns, Grant, & Marshall, 2003)[https://consensus.app/papers/synthesis-utilization-indium-iodide-situ-formation-johns/42be073f4d3b52b49c9247adb18da466/?utm_source=chatgpt].

    Contributions to Molecular Structure Studies

    This compound also contributes to studies on molecular structure and bonding, as evidenced by research on its crystal structure. Such studies are essential for understanding the molecular basis of its reactivity and interactions, further informing its applications in drug design and synthesis (Li, Xiao, & Yang, 2014)[https://consensus.app/papers/synthesis-crystal-structure-li/e59f620978f259efac7d97a0942b0b13/?utm_source=chatgpt].

    Safety And Hazards

    Without specific information, it’s difficult to predict the safety and hazards associated with this compound. Standard safety procedures should be followed when handling it, including the use of personal protective equipment and working in a well-ventilated area.




  • Future Directions

    The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and studied in more detail.




    Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, experimental data and studies would be needed.


    properties

    IUPAC Name

    4-amino-1-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidin-2-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H26IN3O4Si/c1-15(2,3)24(4,5)22-8-11-10(20)6-12(23-11)19-7-9(16)13(17)18-14(19)21/h7,10-12,20H,6,8H2,1-5H3,(H2,17,18,21)/t10-,11+,12+/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GKUIXIRTAVPIGD-QJPTWQEYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=C(C(=NC2=O)N)I)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=NC2=O)N)I)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H26IN3O4Si
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID40722512
    Record name 5'-O-[tert-Butyl(dimethyl)silyl]-2'-deoxy-5-iodocytidine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40722512
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    467.37 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    4-Amino-1-((2R,4S,5R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidin-2(1H)-one

    CAS RN

    666848-11-9
    Record name 5'-O-[tert-Butyl(dimethyl)silyl]-2'-deoxy-5-iodocytidine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40722512
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    4-Amino-1-((2R,4S,5R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidin-2(1H)-one
    Reactant of Route 2
    4-Amino-1-((2R,4S,5R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidin-2(1H)-one
    Reactant of Route 3
    4-Amino-1-((2R,4S,5R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidin-2(1H)-one
    Reactant of Route 4
    4-Amino-1-((2R,4S,5R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidin-2(1H)-one
    Reactant of Route 5
    Reactant of Route 5
    4-Amino-1-((2R,4S,5R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidin-2(1H)-one
    Reactant of Route 6
    4-Amino-1-((2R,4S,5R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidin-2(1H)-one

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